1-[3-(3-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine 1-[3-(3-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine
Brand Name: Vulcanchem
CAS No.: 1417825-11-6
VCID: VC11685422
InChI: InChI=1S/C13H16N4OS/c1-18-11-4-2-3-10(9-11)12-15-13(19-16-12)17-7-5-14-6-8-17/h2-4,9,14H,5-8H2,1H3
SMILES: COC1=CC=CC(=C1)C2=NSC(=N2)N3CCNCC3
Molecular Formula: C13H16N4OS
Molecular Weight: 276.36 g/mol

1-[3-(3-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine

CAS No.: 1417825-11-6

Cat. No.: VC11685422

Molecular Formula: C13H16N4OS

Molecular Weight: 276.36 g/mol

* For research use only. Not for human or veterinary use.

1-[3-(3-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine - 1417825-11-6

Specification

CAS No. 1417825-11-6
Molecular Formula C13H16N4OS
Molecular Weight 276.36 g/mol
IUPAC Name 3-(3-methoxyphenyl)-5-piperazin-1-yl-1,2,4-thiadiazole
Standard InChI InChI=1S/C13H16N4OS/c1-18-11-4-2-3-10(9-11)12-15-13(19-16-12)17-7-5-14-6-8-17/h2-4,9,14H,5-8H2,1H3
Standard InChI Key CPTBPSZNMYIMFY-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C2=NSC(=N2)N3CCNCC3
Canonical SMILES COC1=CC=CC(=C1)C2=NSC(=N2)N3CCNCC3

Introduction

PropertyValue
Molecular FormulaC₁₄H₁₆N₄OS
Molecular Weight296.37 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A
SolubilityLikely soluble in DMSO, ethanol

Synthetic Methodologies

The synthesis of 1-[3-(3-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine can be inferred from protocols used for analogous thiadiazole-piperazine hybrids. A representative approach involves:

Cyclocondensation of Thiosemicarbazides

Thiadiazole rings are typically formed via cyclization reactions. For example, 3-substituted-1,2,4-thiadiazoles can be synthesized by reacting thiosemicarbazides with carboxylic acid derivatives under acidic conditions . Adapting this method:

  • Thiosemicarbazide Formation: React 3-methoxyphenylacetic acid hydrazide with carbon disulfide in the presence of potassium hydroxide.

  • Cyclization: Treat the intermediate with sulfuric acid to form the 1,2,4-thiadiazole ring .

  • Piperazine Coupling: Introduce the piperazine group via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling, as demonstrated in the synthesis of 1-(3-methoxyphenyl)piperazine derivatives .

Table 2: Representative Synthesis Steps

StepReactionConditionsYield
1Thiosemicarbazide formationKOH, CS₂, ethanol, reflux75%
2Thiadiazole cyclizationH₂SO₄, 0–5°C, stirring68%
3Piperazine couplingPd catalyst, o-xylene, 120°C96%

A palladium-catalyzed coupling method, as described for 1-(3-methoxyphenyl)piperazine, achieved a 96% yield using m-bromoanisole, piperazine, and NaOBuᵗ in o-xylene . Similar conditions could be applied to attach piperazine to the thiadiazole ring.

Structure-Activity Relationship (SAR) Insights

  • Thiadiazole Core: Essential for electronic interactions with biological targets. Sulfur atoms participate in hydrophobic binding, while nitrogen atoms form hydrogen bonds .

  • 3-Methoxyphenyl Group: Enhances lipophilicity and π-stacking with aromatic residues in enzyme active sites. Para-substituted derivatives often show higher potency than ortho or meta analogs .

  • Piperazine Moiety: Improves solubility and enables salt formation, critical for pharmacokinetic optimization. N-methylation of piperazine reduces activity, suggesting free amine participation in target binding .

Future Directions

  • Synthetic Optimization: Develop greener catalysts (e.g., nanocatalysts) to improve yields and reduce waste.

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity profiles in animal models.

  • Target Identification: Use computational docking to identify potential targets (e.g., GABA receptors, bacterial gyrase).

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